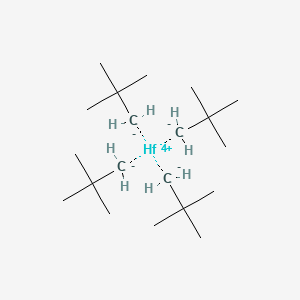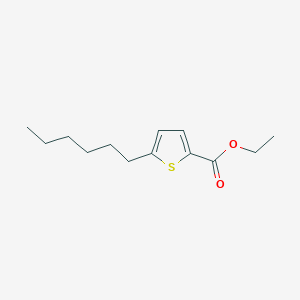
3,3-Dichloro-2-fluoro-2-propenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dichloro-2-fluoro-2-propenoic acid, also known as 3,3-DCFPA, is a powerful organic acid that is used in a variety of scientific research applications. It is a versatile compound that has been used for a variety of purposes, including synthesis, biochemistry, and physiology. 3,3-DCFPA is a colorless, odorless, and water-soluble acid that is highly reactive and has a wide range of applications. It is a valuable tool for scientists, as it can be used to study a variety of biological processes.
Scientific Research Applications
3,3-Dichloro-2-fluoro-2-propenoic acid is used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including polymers, polysaccharides, and other molecules. Additionally, 3,3-Dichloro-2-fluoro-2-propenoic acid has been used in the study of biochemical and physiological processes, such as enzyme inhibition, protein folding, and signal transduction. It has also been used in the study of the structure and function of proteins and other biological molecules.
Mechanism of Action
The mechanism of action of 3,3-Dichloro-2-fluoro-2-propenoic acid is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including cytochrome P450s and cytochrome C oxidase. Additionally, it has been shown to inhibit the activity of certain proteins, including calmodulin and G-proteins. Furthermore, 3,3-Dichloro-2-fluoro-2-propenoic acid has been shown to interact with certain receptors, such as the adenosine receptor and the serotonin receptor.
Biochemical and Physiological Effects
3,3-Dichloro-2-fluoro-2-propenoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450s and cytochrome C oxidase. Additionally, it has been shown to inhibit the activity of certain proteins, including calmodulin and G-proteins. Furthermore, 3,3-Dichloro-2-fluoro-2-propenoic acid has been shown to interact with certain receptors, such as the adenosine receptor and the serotonin receptor. In addition, it has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer effects.
Advantages and Limitations for Lab Experiments
3,3-Dichloro-2-fluoro-2-propenoic acid has several advantages and limitations for lab experiments. One advantage is its wide range of applications, as it can be used in a variety of biochemical and physiological studies. Additionally, it is a highly reactive compound, which makes it useful for synthesis reactions. However, it is important to note that 3,3-Dichloro-2-fluoro-2-propenoic acid is a powerful acid, and as such, it should be handled with care. Furthermore, it is important to be aware of the potential for toxicity when working with 3,3-Dichloro-2-fluoro-2-propenoic acid.
Future Directions
Given the wide range of applications for 3,3-Dichloro-2-fluoro-2-propenoic acid, there are a number of potential future directions for research. One potential direction is to further explore the biochemical and physiological effects of 3,3-Dichloro-2-fluoro-2-propenoic acid. Additionally, further research could be conducted to explore the potential therapeutic applications of 3,3-Dichloro-2-fluoro-2-propenoic acid. Additionally, further research could be conducted to explore the potential for using 3,3-Dichloro-2-fluoro-2-propenoic acid as a tool for drug discovery and development. Finally, further research could be conducted to explore the potential for using 3,3-Dichloro-2-fluoro-2-propenoic acid as a tool for diagnostics.
Synthesis Methods
3,3-Dichloro-2-fluoro-2-propenoic acid is synthesized through a process known as hydrolysis. In this process, 3,3-dichloro-2-fluoro-2-propenoic acid is produced by the reaction of 2-chloro-3-fluoro-2-propenoic acid with hydrochloric acid. This reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the resulting product is 3,3-Dichloro-2-fluoro-2-propenoic acid. The reaction can be performed in either aqueous or non-aqueous solution, depending on the desired product.
properties
IUPAC Name |
3,3-dichloro-2-fluoroprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2FO2/c4-2(5)1(6)3(7)8/h(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNRBKVNRAUGAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)(C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dichloro-2-fluoro-2-propenoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol hydrochloride](/img/structure/B6296713.png)





![6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B6296737.png)





![[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene]{2-[[1-(MeO(methyl)amino)-1-oxopropan-2-yl]oxy]benzylidene}Ru(VI) 2HCl](/img/structure/B6296768.png)
